4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyrrolidine and pyridine, featuring a pyrrolidine ring substituted with a carboxylic acid group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridine moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a methylpyridine moiety makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-2-3-12-4-8(7)9-5-13-6-10(9)11(14)15/h2-4,9-10,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
SGHJRILWMDSZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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